molecular formula C8H3F7 B1295734 3,5-Bis(trifluoromethyl)fluorobenzene CAS No. 35564-19-3

3,5-Bis(trifluoromethyl)fluorobenzene

Cat. No.: B1295734
CAS No.: 35564-19-3
M. Wt: 232.1 g/mol
InChI Key: ZBVDOILFQLAMEJ-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)fluorobenzene: is an organic compound with the molecular formula C8H3F7 . It is characterized by the presence of two trifluoromethyl groups and one fluorine atom attached to a benzene ring. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)fluorobenzene typically involves the use of Grignard reagents. One common method includes the reaction of 3,5-dibromo-1-fluorobenzene with trifluoromethyl magnesium bromide. The reaction is carried out in an anhydrous environment to prevent the decomposition of the Grignard reagent .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(trifluoromethyl)fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Bis(trifluoromethyl)fluorobenzene is used as a building block in organic synthesis. Its unique chemical properties make it valuable for the development of new materials and compounds .

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It is also investigated for its potential use in drug development due to its stability and bioactivity .

Industry: The compound is used in the production of specialty chemicals and materials. Its high thermal stability makes it suitable for applications in high-temperature environments .

Mechanism of Action

Comparison with Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzoic acid
  • 3,5-Bis(trifluoromethyl)aniline
  • 1,3,5-Trifluorobenzene

Comparison: 3,5-Bis(trifluoromethyl)fluorobenzene is unique due to the presence of both trifluoromethyl groups and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and higher thermal stability, compared to similar compounds .

Properties

IUPAC Name

1-fluoro-3,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F7/c9-6-2-4(7(10,11)12)1-5(3-6)8(13,14)15/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVDOILFQLAMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293286
Record name 3,5-Bis(trifluoromethyl)fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35564-19-3
Record name 35564-19-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88298
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Bis(trifluoromethyl)fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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